molecular formula C11H14N2O4S B2855994 1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine CAS No. 473476-89-0

1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine

Cat. No.: B2855994
CAS No.: 473476-89-0
M. Wt: 270.3
InChI Key: UAWVQXHNCPBOGA-UHFFFAOYSA-N
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Description

1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a sulfonyl group attached to a 2-methyl-5-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine typically involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Reduction: 1-[(2-Methyl-5-aminophenyl)sulfonyl]pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Methyl-5-nitrobenzene)sulfonyl]pyrrolidine is unique due to the presence of both the nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrrolidine derivatives, making it a valuable compound for specialized applications.

Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-9-4-5-10(13(14)15)8-11(9)18(16,17)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWVQXHNCPBOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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